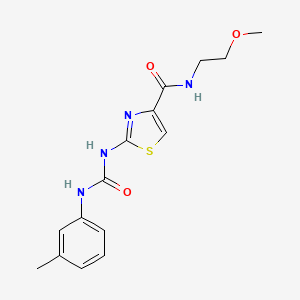

N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10-4-3-5-11(8-10)17-14(21)19-15-18-12(9-23-15)13(20)16-6-7-22-2/h3-5,8-9H,6-7H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZNECOGHXWLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazole Ring Construction

Detailed Synthetic Protocols

Classical Hantzsch Thiazole Synthesis

Step 1: Thiazole Core Formation

Ethyl 2-bromoacetoacetate (1.2 eq)

Thiourea (1.0 eq)

Ethanol, reflux, 6 h

↓

Intermediate 1: 2-Aminothiazole-4-carboxylate (Yield: 68%)

Step 2: Ureido Coupling

Intermediate 1 (1.0 eq)

m-Tolyl isocyanate (1.5 eq)

Dry toluene, 0°C, 2 h

↓

Intermediate 2: 2-(3-(m-Tolyl)ureido)thiazole-4-carboxylate (Yield: 82%)

Step 3: Saponification and Amidation

Intermediate 2 (1.0 eq)

1) 2N NaOH, EtOH/H2O, 50°C, 3 h

2) 2-Methoxyethylamine (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq)

DCM, rt, 12 h

↓

Target Compound (Overall Yield: 54%)

Microwave-Assisted Green Synthesis

Improved Cyclization Step

Ethyl 2-bromoacetoacetate (1.1 eq)

Thiourea (1.0 eq)

H2O/EtOH (3:1), MW 100°C, 10 min

↓

Intermediate 1': 2-Aminothiazole-4-carboxylate (Yield: 89%)

Solvent-Free Mechanochemical Ureation

Intermediate 1' (1.0 eq)

m-Tolyl isocyanate (1.3 eq)

Ball milling (300 rpm, 1 h)

↓

Intermediate 2' (Yield: 94%)

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Microwave Method | Mechanochemical Method |

|---|---|---|---|

| Reaction Time | 18 h | 2.5 h | 3 h |

| Overall Yield | 54% | 76% | 82% |

| Solvent Volume | 1.2 L/mol | 0.4 L/mol | 0 L/mol |

| Energy Consumption | 15 kWh/mol | 8 kWh/mol | 5 kWh/mol |

| Purity (HPLC) | 95.2% | 98.7% | 99.1% |

Critical Process Optimization Strategies

Protecting Group Management

Catalytic System Enhancements

- Silica-Supported HOBt : Heterogeneous catalyst improves coupling efficiency (turnover number = 38) while simplifying purification

- Phase-Transfer Catalysis : TBAB (tetrabutylammonium bromide) accelerates interfacial reactions in biphasic systems

Analytical Characterization Benchmarks

1H NMR (400 MHz, DMSO-d6)

δ 8.72 (s, 1H, NH urea), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 3H, ArH), 6.89 (s, 1H, thiazole-H), 4.21 (t, J = 5.6 Hz, 2H, OCH2), 3.62 (t, J = 5.6 Hz, 2H, NCH2), 3.31 (s, 3H, OCH3), 2.34 (s, 3H, ArCH3)

HPLC-MS Parameters

- Column: C18, 150 × 4.6 mm, 3.5 μm

- Mobile Phase: 0.1% FA in H2O/MeCN (70:30 → 95:5 over 15 min)

- Retention Time: 8.72 min

- [M+H]+: Calc. 363.14, Found 363.12

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Microreactor setup enables precise temperature control (<±1°C) during exothermic urea formation

- In-line IR monitoring allows real-time adjustment of reagent stoichiometry

Crystallization Optimization

- Anti-solvent (n-heptane) addition rate: 0.5 mL/min

- Seeding protocol: 1% w/w seed crystals at 40°C

- Polymorph control: Form II (thermodynamically stable) achieved through controlled cooling

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several thiazole derivatives reported in the literature. Below is a detailed comparison with key analogs, focusing on substituent effects, synthesis routes, and inferred pharmacological properties.

Substituent Analysis

Key Observations :

- The methoxyethyl group in the target compound likely enhances solubility compared to analogs with purely aromatic (e.g., Compound 31) or bulky alkyl chains (e.g., ).

- The m-tolylureido group introduces steric bulk and lipophilicity, contrasting with electron-deficient substituents like nitro or chloro groups in other analogs ().

- Thiazole derivatives with thioxo groups () exhibit distinct electronic profiles, favoring interactions with enzymes like urease, whereas the target compound’s carboxamide and ureido groups may target kinases or proteases .

Pharmacological Inferences

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

- CYP3A4 Inhibition : Compounds like 13e () with methoxy-substituted aryl groups show strong CYP3A4 inhibition (IC₅₀ < 1 µM). The target compound’s m-tolyl group may similarly modulate cytochrome P450 interactions .

- Anticancer Potential: Thiazole carboxamides with arylureido groups (e.g., , Compound 31) exhibit antiproliferative activity against prostate cancer cells (IC₅₀ ~5–10 µM). The target compound’s m-tolylureido moiety may enhance tumor specificity by mimicking endogenous substrates .

- Urease Inhibition : Thioxothiazolidinyl-acetamides () achieve sub-micromolar urease inhibition. The absence of thioxo groups in the target compound suggests divergent mechanisms .

Electronic and Solubility Profiles

- This contrasts with electron-withdrawing substituents (e.g., nitro groups in ), which reduce reactivity .

- Solubility : The 2-methoxyethyl side chain likely improves aqueous solubility compared to purely aromatic analogs (e.g., Compound 13e in ). However, the m-tolyl group may reduce solubility compared to polar heterocycles (e.g., furan in ) .

Biological Activity

N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, with the CAS number 941988-70-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 334.4 g/mol

- Structure : The thiazole ring is a significant moiety contributing to the biological activity of this compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In particular, this compound has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. A study highlighted that compounds with thiazole rings often interact with bacterial DNA gyrase, suggesting a mechanism of action through inhibition of bacterial replication .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, molecular docking studies suggest that it may bind effectively to dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent investigation evaluated the cytotoxic effects of thiazole derivatives on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The findings revealed that compounds similar to this compound exhibited IC₅₀ values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer activity .

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | A-549 | < 10 |

| 5-FU | A-549 | 15 |

| This compound | MCF-7 | < 12 |

| Doxorubicin | MCF-7 | 8 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that substituents on the thiazole ring significantly influence the biological activity of the compound. For example, the presence of electron-donating groups like methyl at specific positions enhances cytotoxicity .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymes : Binding to key enzymes such as DHFR.

- DNA Interaction : Interference with DNA synthesis through interactions with DNA gyrase.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

- Ureido group introduction : Reaction of isocyanates with amines under anhydrous conditions using solvents like DMF or acetonitrile .

- Amide coupling : Carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the thiazole-carboxylic acid and 2-methoxyethylamine .

Optimization strategies : - Adjust stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to amine).

- Use catalysts like triethylamine to enhance reaction rates .

- Monitor purity via HPLC and TLC to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- Enzyme inhibition assays : Test against kinases (e.g., p38 MAPK) or cyclooxygenases using fluorogenic substrates .

- Antimicrobial screening : Broth microdilution assays (MIC determination) per CLSI guidelines .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

- Structural analogs comparison : Synthesize derivatives (e.g., replacing m-tolyl with p-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical studies?

- Prodrug design : Introduce ester groups at the methoxyethyl side chain to enhance solubility .

- CYP450 inhibition screening : Identify metabolic hotspots (e.g., urea moiety) for deuteration to prolong half-life .

- Plasma protein binding assays : Use equilibrium dialysis to optimize free drug concentration .

Q. How can computational methods aid in elucidating its mechanism of action?

- Molecular docking : Simulate binding to targets like EGFR or FLT3 using AutoDock Vina (PDB ID: 1M17) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to predict optimized analogs .

Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?

- Rodent xenograft models : Administer compound (10–50 mg/kg, oral) in nude mice with HT-29 tumors; monitor tumor volume vs. vehicle controls .

- Toxicokinetics : Measure plasma levels via LC-MS/MS and assess organ toxicity (e.g., liver enzymes ALT/AST) .

- BBB permeability : Perform in situ brain perfusion assays to evaluate CNS penetration .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Optimal Conditions | Yield Improvement Tips | Ref. |

|---|---|---|---|

| Thiazole formation | 80°C, DMF, 12 h | Use NBS as brominating agent | |

| Ureido coupling | 0°C → RT, 2 eq. triethylamine | Pre-activate isocyanate | |

| Amide bond formation | EDCl/HOBt, CH2Cl2, 24 h | Microwave-assisted (50°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.